1-Methylpiperidin-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

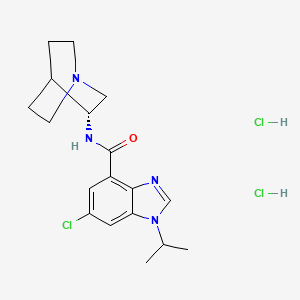

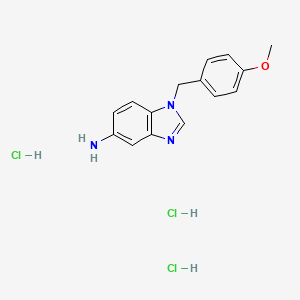

1-Methylpiperidin-4-amine hydrochloride, also known as MP4A, is a synthetic chemical compound that has been the subject of scientific research for decades. It is a derivative of piperidine, a cyclic organic compound, and has been studied for its potential applications in various fields, including medicine, chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Catalytic Applications and Polymer Chemistry

1-Methylpiperidin-4-amine hydrochloride is a compound with potential use in various scientific research applications, particularly in catalysis and polymer chemistry. For instance, the hydroaminomethylation (HAM) of oleochemicals is a process where amines are grafted onto alkyl chains of vegetable oils, leading to the production of bio-based HAM products. These products are of interest due to their potential as monomers in polymer chemistry and as bio-based surface-active agents. This process exemplifies the use of amines in creating valuable functionalized compounds with industrial potential, highlighting the importance of this compound and similar compounds in catalytic applications and the development of new materials (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).

Environmental and Health Impact Studies

The degradation of nitrogen-containing compounds, including various amines, is crucial for environmental sustainability and health. Advanced oxidation processes (AOPs) have been researched extensively for their effectiveness in mineralizing nitrogen-containing compounds to reduce their environmental impact. Such studies are essential for developing technologies to address the degradation of recalcitrant compounds, including those related to this compound, thereby ensuring the safety of water supplies and mitigating potential health risks (Bhat & Gogate, 2021).

Safety and Hazards

Future Directions

Piperidones, including 1-Methylpiperidin-4-amine hydrochloride, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .

Mechanism of Action

Target of Action

It’s worth noting that piperidine derivatives, a class to which this compound belongs, have been found to interact with various targets, including neuronal nicotinic receptor subtypes .

Mode of Action

Piperidine derivatives, in general, have diverse modes of action depending on their specific structure and the target they interact with . For instance, some piperidine derivatives can act as antagonists at neuronal nicotinic receptor subtypes .

Biochemical Pathways

Given the potential interaction with neuronal nicotinic receptors, it’s plausible that this compound could influence neurotransmitter release and neuronal signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Biochemical Analysis

Biochemical Properties

1-Methylpiperidin-4-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to increased levels of acetylcholine and subsequent effects on neurotransmission.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the signaling pathways involved in neurotransmission, leading to changes in neuronal activity . Additionally, it can alter gene expression patterns, which may result in changes in protein synthesis and cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, its interaction with cholinesterase enzymes results in the inhibition of these enzymes, thereby increasing acetylcholine levels . This mechanism is crucial for its potential therapeutic applications in conditions such as Alzheimer’s disease, where cholinesterase inhibitors are used to manage symptoms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under inert atmosphere and room temperature conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, in studies involving cholinesterase inhibition, a threshold effect is often observed, where a certain dosage is required to achieve significant enzyme inhibition . Toxic effects at high doses may include neurotoxicity and other adverse reactions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, its interaction with cholinesterase enzymes can influence the levels of acetylcholine and other related metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can affect its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall function within the cell .

properties

IUPAC Name |

1-methylpiperidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-8-4-2-6(7)3-5-8;/h6H,2-5,7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMYKAREPXBRHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1193-03-9 |

Source

|

| Record name | 4-Piperidinamine, 1-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Xanthosine-[8-3H] 5'-triphosphate tetraammonium salt](/img/structure/B1143274.png)

![3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1143288.png)

![(3aS,6aR)-3-Isopropyl-3a,6a-dihydrofuro[3,2-d][1,2]oxazol-4(5H)-one](/img/structure/B1143290.png)